molecular formula C19H18N2O6S B3572386 BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE

BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE

Cat. No.: B3572386
M. Wt: 402.4 g/mol
InChI Key: GBQOYCIYVXHBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE: is a complex organic compound that features a benzyl group attached to a 1,3,4-oxadiazole ring, which is further substituted with a trimethoxyphenyl group

Preparation Methods

The synthesis of BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the trimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the benzyl group: This can be done through nucleophilic substitution reactions where a benzyl halide reacts with the oxadiazole derivative.

    Formation of the sulfanyl formate: This involves the reaction of the oxadiazole derivative with a suitable thiol and formic acid or its derivatives.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE involves its interaction with molecular targets such as enzymes and proteins. The trimethoxyphenyl group is known to interact with various biological targets, inhibiting their activity . The oxadiazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and trimethoxyphenyl-containing compounds. Compared to these, BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE is unique due to its combined structural features, which may confer enhanced biological activity and specificity . Some similar compounds include:

Properties

IUPAC Name

benzyl [5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-23-14-9-13(10-15(24-2)16(14)25-3)17-20-21-18(27-17)28-19(22)26-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQOYCIYVXHBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE
Reactant of Route 2
BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE
Reactant of Route 3
BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE
Reactant of Route 4
BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.